N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide
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Overview
Description
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound with a complex structure that includes a furan ring, an imidazo[1,2-b]pyrazole core, and an o-tolyloxyacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide typically involves multiple steps:
Formation of the Imidazo[1,2-b]pyrazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions.
Attachment of the Furan Ring: The furan ring can be introduced via a Suzuki coupling reaction, where a furan boronic acid reacts with a halogenated imidazo[1,2-b]pyrazole derivative in the presence of a palladium catalyst.
Linking the Ethyl Chain: The ethyl chain can be introduced through an alkylation reaction using an appropriate alkyl halide.
Formation of the o-Tolyloxyacetamide Moiety: This step involves the reaction of o-tolyl alcohol with chloroacetic acid to form o-tolyloxyacetic acid, which is then converted to the corresponding acyl chloride and reacted with the amine derivative of the imidazo[1,2-b]pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazo[1,2-b]pyrazole core can be reduced using hydrogenation catalysts like palladium on carbon (Pd/C) to yield the corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety, where nucleophiles such as amines or thiols can replace the acetamide group.
Common Reagents and Conditions
Oxidation: m-CPBA, dichloromethane (DCM), room temperature.
Reduction: Pd/C, hydrogen gas, ethanol, room temperature to 50°C.
Substitution: Nucleophiles (amines, thiols), solvents like DCM or acetonitrile, mild heating (40-60°C).
Major Products
Oxidation: Furanones.
Reduction: Dihydroimidazo[1,2-b]pyrazole derivatives.
Substitution: Various substituted acetamide derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its imidazo[1,2-b]pyrazole core is known to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Researchers are exploring its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, the compound is being evaluated for its pharmacological properties. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical reactions makes it versatile for creating materials with tailored functionalities.
Mechanism of Action
The mechanism of action of N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide involves its interaction with molecular targets such as enzymes or receptors. The imidazo[1,2-b]pyrazole core can bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt specific biochemical pathways, leading to therapeutic effects. The furan ring and o-tolyloxyacetamide moiety may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(2-(6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide: Similar structure with a thiophene ring instead of a furan ring.
N-(2-(6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide: Contains a pyridine ring instead of a furan ring.
N-(2-(6-(benzofuran-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide: Features a benzofuran ring instead of a furan ring.
Uniqueness
N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(o-tolyloxy)acetamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to other heterocycles like thiophene or pyridine. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a compound of significant interest in various research fields.
Properties
IUPAC Name |
N-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c1-15-5-2-3-6-17(15)27-14-19(25)21-8-9-23-10-11-24-20(23)13-16(22-24)18-7-4-12-26-18/h2-7,10-13H,8-9,14H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSVYTGVQSSTFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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